![molecular formula C23H20ClN5O4S B2495619 ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1040643-39-7](/img/structure/B2495619.png)

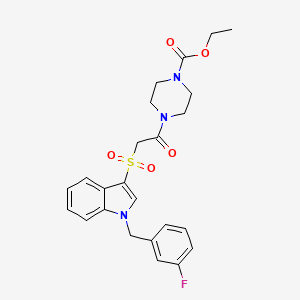

ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a compound with a somewhat similar heterocyclic framework, involves reactions of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, showcasing the complexity and versatility of synthetic routes in this chemical space (Hwang, Tu, Wang, & Lee, 2006).

Molecular Structure Analysis

The structural elucidation of these compounds typically involves X-ray crystallography, revealing intricate details such as crystal system, space group, and hydrogen bonding. The molecule mentioned earlier crystallizes in the monoclinic space group P2(1)/c, with extensive intermolecular N-H...N and N-H...O hydrogen bonding, indicative of the complex intermolecular interactions that can influence the compound's physical and chemical properties (Hwang et al., 2006).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aldehydes, formic acid, and acetyl chloride, leading to the formation of Schiff bases and other derivatives, which are critical for further functionalization and exploration of biological activity (Ammar, El-Gaby, Zahran, & Abdel-Salam, 2000). The ability to undergo ring expansion and form new heterocyclic systems highlights the chemical versatility of these compounds.

Physical Properties Analysis

The physical properties, such as crystallinity, melting point, and solubility, are often determined through experimental studies. The molecular structure analysis, including density functional theory (DFT) calculations and Hirshfeld surface analysis, offers insights into the molecular packing, intermolecular interactions, and stability of these compounds in solid state (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to participate in further chemical transformations, are crucial for understanding the potential applications of these compounds. Detailed studies involving spectroscopic methods (IR, NMR, LC-MS) and elemental analysis are essential for the comprehensive characterization and utilization of these compounds in further synthetic and application-oriented research (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate and its derivatives have been a subject of interest in the synthesis of various heterocyclic compounds. These compounds have shown significant antimicrobial activity, making them potential candidates for pharmaceutical applications. For instance, Bhuiyan et al. (2006) demonstrated pronounced antimicrobial activity in certain derivatives during their study on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives (Bhuiyan et al., 2006).

Antimicrobial and Antifungal Properties

Several studies have reported the antimicrobial and antifungal properties of these compounds. For example, Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives, revealing significant antimicrobial activity against various bacterial strains and fungi (Hassan, 2013). Similarly, Desai et al. (2007) found that quinazoline derivatives showed antibacterial and antifungal activities, highlighting the potential of these compounds in medical research (Desai, Moradia & Shihora, 2007).

Chemical Synthesis Techniques

The chemical synthesis of these compounds involves complex reactions and techniques. Postovskii et al. (1977) detailed the synthesis involving ethyl benzoate thiocarbohydrazone, leading to various derivatives with significant potential for further exploration (Postovskii, Ershov, Sidorov & Serebryakova, 1977). Another study by Flefel et al. (2018) emphasized the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity (Flefel et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of these compounds often results in the formation of heterocyclic compounds with various biological activities. Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives, which exhibited antioxidant and anthelmintic activities, in addition to their potential as β-Tubulin inhibitors (Satyendra et al., 2011).

Mechanism of Action

Target of action

Compounds with similar structures, such as triazolo[4,3-b]pyridazine derivatives, have been studied for their antiviral and antimicrobial activities .

Biochemical pathways

Related compounds have shown to exhibit antiviral and antimicrobial activities, suggesting that they might interfere with the replication mechanisms of viruses and bacteria .

Result of action

Without specific studies, it’s hard to determine the exact molecular and cellular effects of this compound. Related compounds have shown antiviral and antimicrobial activities .

properties

IUPAC Name |

ethyl 4-[[2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)25-20(30)13-28-23(32)29-19(26-28)11-12-21(27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQWJHKPXJNJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)

![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)

![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)